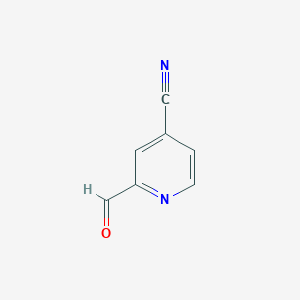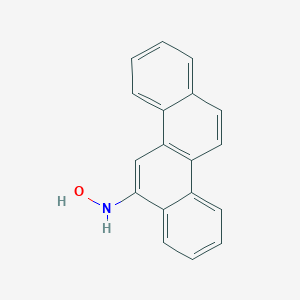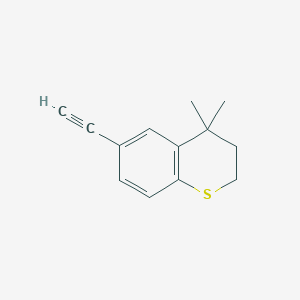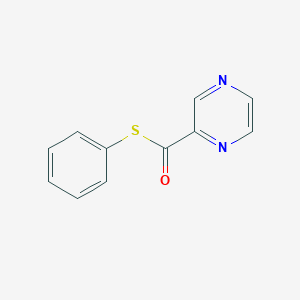
3-Methyloct-7-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyloct-7-YN-2-one is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a molecular weight of 142.21 g/mol. The compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyloct-7-YN-2-one is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyloct-7-YN-2-one are not well documented. However, it has been shown to have an effect on the nervous system. The compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various physiological effects, including increased muscle contraction and decreased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyloct-7-YN-2-one in lab experiments is its availability. The compound is readily available and can be synthesized easily. Furthermore, it is a relatively stable compound, which makes it easy to handle in the lab. However, one of the limitations of using 3-Methyloct-7-YN-2-one is its toxicity. The compound is toxic and can cause harm if not handled properly.
Zukünftige Richtungen
There are several future directions for the research of 3-Methyloct-7-YN-2-one. One of the areas of research is the development of new synthesis methods. Researchers are looking for new and efficient ways to synthesize the compound. Another area of research is the study of the mechanism of action of the compound. Researchers are trying to understand how the compound inhibits the activity of enzymes and proteins. Furthermore, researchers are studying the physiological effects of the compound to better understand its potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Methyloct-7-YN-2-one is a chemical compound that has a wide range of scientific research applications. The compound can be synthesized through various methods, and it is readily available. It has been shown to inhibit the activity of certain enzymes and proteins, and it can have various physiological effects. Although the compound has some limitations, it has great potential for future research in various fields.
Synthesemethoden
The synthesis of 3-Methyloct-7-YN-2-one can be achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction. In this method, 3-bromo-3-methyl-1-butene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base to form 3-Methyloct-7-YN-2-one. The reaction is carried out under mild conditions and yields a high amount of the desired product.
Wissenschaftliche Forschungsanwendungen
3-Methyloct-7-YN-2-one has a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds. The compound is also used as a reference standard in analytical chemistry. Furthermore, it is used as a probe for studying the mechanism of action of enzymes and proteins.
Eigenschaften
CAS-Nummer |
112905-35-8 |
|---|---|
Produktname |
3-Methyloct-7-YN-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
3-methyloct-7-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
LQTUEWFOPNPJER-UHFFFAOYSA-N |
SMILES |
CC(CCCC#C)C(=O)C |
Kanonische SMILES |
CC(CCCC#C)C(=O)C |
Synonyme |
7-Octyn-2-one, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



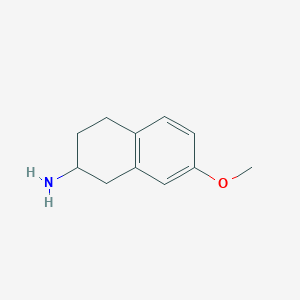

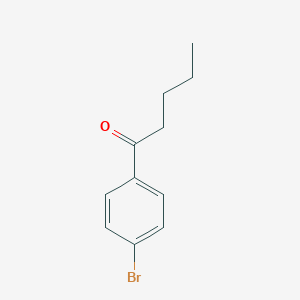


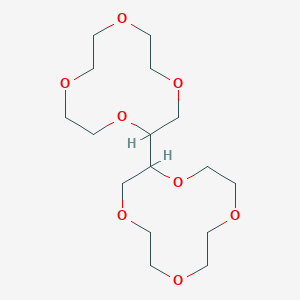

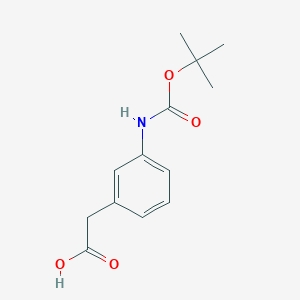
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
